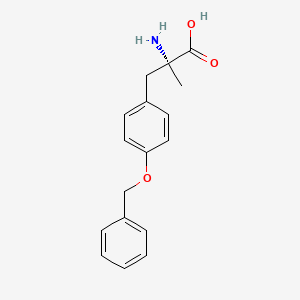
O-Benzyl-alpha-methyl-D-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-alpha-methyl-D-Tyr, also known as ®-2-amino-2-methyl-3-(4’-benzyloxyphenyl)propanoic acid, is a synthetic compound with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Métodos De Preparación
The synthesis of O-Benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino group of tyrosine, followed by the introduction of a benzyl group. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the alpha carbon using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH). The final step involves the removal of the protective group using hydrogenation with palladium on carbon (Pd/C) as a catalyst .
Análisis De Reacciones Químicas
O-Benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the benzyl group.
Aplicaciones Científicas De Investigación
O-Benzyl-alpha-methyl-D-Tyr has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Mecanismo De Acción
The mechanism of action of O-Benzyl-alpha-methyl-D-Tyr involves its interaction with specific enzymes and receptors in the body. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby modulating their activity. The benzyl group enhances its binding affinity to certain molecular targets, making it a valuable tool in drug design .
Comparación Con Compuestos Similares
O-Benzyl-alpha-methyl-D-Tyr can be compared with other tyrosine derivatives such as:
O-Benzyl-L-tyrosine: Similar in structure but differs in the configuration of the alpha carbon.
N-acetyl-L-tyrosine: Contains an acetyl group instead of a benzyl group.
L-tyrosine methyl ester: The carboxyl group is esterified with methanol.
The uniqueness of this compound lies in its specific configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m1/s1 |
Clave InChI |
NOIIIALKOCPUCU-QGZVFWFLSA-N |
SMILES isomérico |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
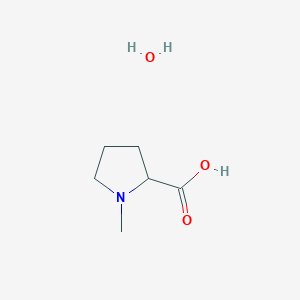

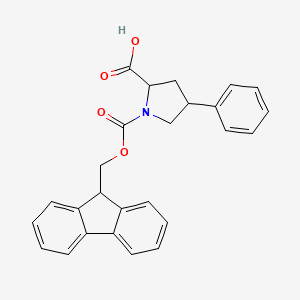
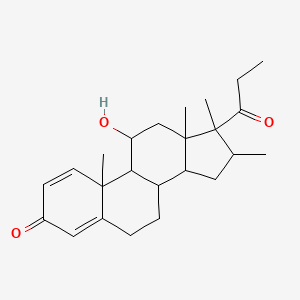
![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)

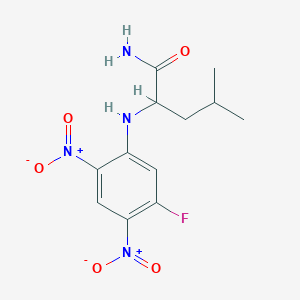
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
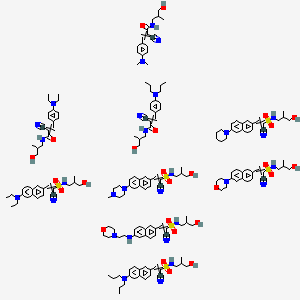
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
